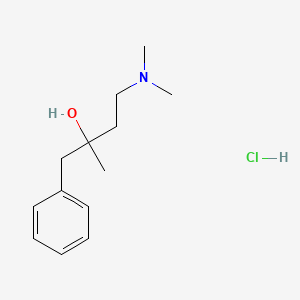
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride
Vue d'ensemble
Description
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride is an organic compound that features a dimethylamino group, a phenyl group, and a butanol backbone
Méthodes De Préparation
The synthesis of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-dimethylaminobenzaldehyde with a suitable Grignard reagent, followed by reduction and subsequent hydrochloride salt formation. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, specific catalysts, and purification steps such as recrystallization .
Analyse Des Réactions Chimiques
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides .
Applications De Recherche Scientifique
4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. The dimethylamino group plays a crucial role in its reactivity, enhancing its nucleophilicity and enabling it to participate in a wide range of chemical transformations .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(Dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride include:
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-Dimethylaminobenzaldehyde: Used in the Ehrlich reaction to detect indoles.
4-Dimethylaminocinnamaldehyde: Utilized in chromogenic assays for quantifying specific biomolecules. The uniqueness of this compound lies in its specific structural features that confer distinct reactivity and applications compared to these similar compounds .
Propriétés
IUPAC Name |
4-(dimethylamino)-2-methyl-1-phenylbutan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-13(15,9-10-14(2)3)11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGMEDYIFDIMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)(CC1=CC=CC=C1)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















